4-(4'-Isobutoxyphenyl)phenylboronic acid

Overview

Description

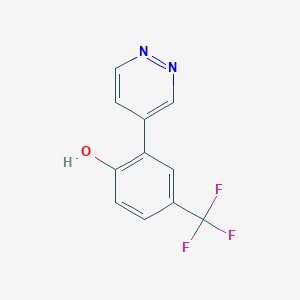

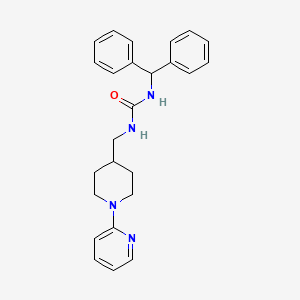

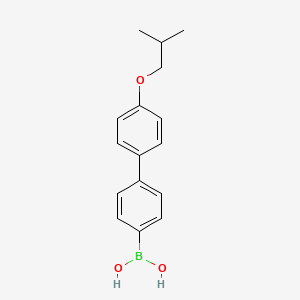

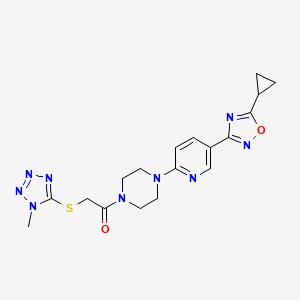

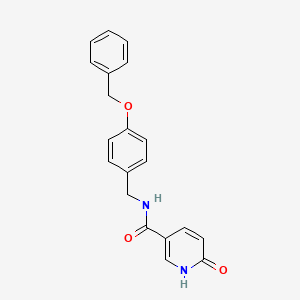

4-(4’-Isobutoxyphenyl)phenylboronic acid is a chemical compound with the CAS Number: 1235568-92-9 . It has a molecular weight of 270.14 and its IUPAC name is 4-(dihydroxyboryl)-4’-isobutoxy-1,1’-biphenyl .

Synthesis Analysis

The synthesis of phenylboronic acid derivatives, such as 4-(4’-Isobutoxyphenyl)phenylboronic acid, often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .Molecular Structure Analysis

The molecular formula of 4-(4’-Isobutoxyphenyl)phenylboronic acid is C16H19BO3 . The compound has a planar structure with a minor bend around the C-B bond . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Phenylboronic acid derivatives, including 4-(4’-Isobutoxyphenyl)phenylboronic acid, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .Physical And Chemical Properties Analysis

4-(4’-Isobutoxyphenyl)phenylboronic acid has a density of 1.1±0.1 g/cm3, a boiling point of 335.1±44.0 °C at 760 mmHg, and a flash point of 156.5±28.4 °C . It has a molar refractivity of 53.5±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 179.5±5.0 cm3 .Scientific Research Applications

Chemical Chaperones and Therapeutic Effects

Phenylboronic acid derivatives have been studied for their role as chemical chaperones, which can prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress. This action is crucial in maintaining cellular proteostasis and potentially alleviating various pathologies associated with protein misfolding diseases (Kolb et al., 2015).

Applications in Organic Synthesis and Material Science

Benzoxaboroles, which are derivatives of phenylboronic acids, exhibit exceptional properties and wide applications in organic synthesis and as building blocks. They have biological activity and are under clinical trials, underscoring their significant potential in medicinal chemistry and drug development (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors

Recent progress in developing electrochemical biosensors based on phenylboronic acid and its derivatives demonstrates their potential in constructing glucose sensors due to selective binding to diols. These developments underscore the role of phenylboronic acids in biosensing technologies, which can be applied to monitor glucose levels and detect glycoproteins (Anzai, 2016).

Drug Delivery Systems

Layer-by-layer films and microcapsules sensitive to pH and sugar, utilizing phenylboronic acid derivatives, have been explored for targeted drug delivery. This technology aims at developing advanced delivery systems for therapeutic agents, including anti-cancer drugs and insulin, demonstrating the versatility of phenylboronic acid derivatives in nanotechnology and pharmaceutical applications (Sato et al., 2011).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

These esters are formed when the boronic acid reacts with a hydroxyl group on the target molecule .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Result of Action

The formation of boronate esters can lead to changes in the structure and function of target molecules, potentially influencing cellular processes .

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of boronic acids. For instance, the formation of boronate esters is pH-dependent. Moreover, 4-(4’-Isobutoxyphenyl)phenylboronic acid is stored at 2-8°C, indicating that low temperatures may be required for its stability .

Safety and Hazards

properties

IUPAC Name |

[4-[4-(2-methylpropoxy)phenyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-12(2)11-20-16-9-5-14(6-10-16)13-3-7-15(8-4-13)17(18)19/h3-10,12,18-19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYMDDOZEZGXAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4'-Isobutoxyphenyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B3224586.png)

![tert-Butyl [(3-cyano-4-fluorophenyl)sulfonyl]1,3-thiazol-4-ylcarbamate](/img/structure/B3224632.png)